N-[(2-butoxypyridin-3-yl)methyl]-3-ethoxyoxolane-3-carboxamide
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Overview
Description
N-[(2-butoxypyridin-3-yl)methyl]-3-ethoxyoxolane-3-carboxamide is a synthetic organic compound that features a pyridine ring substituted with a butoxy group and a carboxamide functional group attached to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available 2-butoxypyridine and 3-ethoxyoxolane-3-carboxylic acid.
Step 1 Formation of Intermediate: The 2-butoxypyridine is first reacted with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate to form the N-alkylated intermediate.
Step 2 Coupling Reaction: The intermediate is then coupled with 3-ethoxyoxolane-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired amide bond.
Purification: The final product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the synthesis of N-[(2-butoxypyridin-3-yl)methyl]-3-ethoxyoxolane-3-carboxamide can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxamide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The butoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Introduction of various functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.
Biochemical Studies: Utilized in studying enzyme-substrate interactions.
Medicine
Antimicrobial Agents: Investigated for its potential antimicrobial properties.
Cancer Research: Explored for its ability to inhibit certain cancer cell lines.
Industry
Material Science: Used in the development of novel materials with specific properties.
Agriculture: Potential application as a pesticide or herbicide.
Mechanism of Action
The mechanism by which N-[(2-butoxypyridin-3-yl)methyl]-3-ethoxyoxolane-3-carboxamide exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The pyridine ring can participate in π-π stacking interactions, while the carboxamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-methoxypyridin-3-yl)methyl]-3-ethoxyoxolane-3-carboxamide
- N-[(2-ethoxypyridin-3-yl)methyl]-3-ethoxyoxolane-3-carboxamide
- N-[(2-propoxypyridin-3-yl)methyl]-3-ethoxyoxolane-3-carboxamide
Uniqueness
N-[(2-butoxypyridin-3-yl)methyl]-3-ethoxyoxolane-3-carboxamide is unique due to the presence of the butoxy group, which can influence its lipophilicity and, consequently, its biological activity and solubility. This makes it distinct from its methoxy, ethoxy, and propoxy analogs, potentially offering different pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
N-[(2-butoxypyridin-3-yl)methyl]-3-ethoxyoxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-3-5-10-22-15-14(7-6-9-18-15)12-19-16(20)17(23-4-2)8-11-21-13-17/h6-7,9H,3-5,8,10-13H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXUAZWPNULBTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC=N1)CNC(=O)C2(CCOC2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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